

Technical Guide: Chemical and Antifungal Properties of Compound 23h (Antifungal Agent 76)

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Compound of Interest

Compound Name: Antifungal agent 76

Cat. No.: B12382400

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel antifungal therapeutics, a promising biphenyl compound, designated as **Antifungal Agent 76** and identified as compound 23h in primary literature, has emerged. This document provides a comprehensive technical overview of its chemical properties, antifungal activity, and the experimental methodologies used for its characterization. The compound, chemically named 4'-pentyl-[1,1'-biphenyl]-3,5-diol, has demonstrated potent and broad-spectrum antifungal efficacy, suggesting its potential as a lead candidate for further drug development.

Chemical Properties

Compound 23h is a biphenyl derivative with a pentyl chain and two hydroxyl groups. These structural features contribute to its physicochemical properties and biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical Properties of **Antifungal Agent 76** (Compound 23h)

Property	Value	Source
Systematic Name	4'-pentyl-[1,1'-biphenyl]-3,5-diol	N/A
CAS Number	1615683-57-2	N/A
Molecular Formula	C ₁₇ H ₂₀ O ₂	N/A
Molecular Weight	256.34 g/mol	N/A
Physical Form	Solid	N/A
IUPAC Name	4'-pentyl-[1,1'-biphenyl]-3,5-diol	N/A

Antifungal Activity

Antifungal Agent 76 (compound 23h) exhibits a potent and broad-spectrum activity against a range of fungal pathogens. Its proposed mechanism of action involves the disruption of the fungal cell membrane, leading to rapid fungicidal effects.

Table 2: Antifungal Spectrum and Potency of Compound 23h

Fungal Pathogen Type	Minimum Inhibitory Concentration (MIC) Range	Source
Various Fungal Pathogens	0.25 - 16 µg/mL	N/A

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and antifungal evaluation of biphenyl compounds similar to **Antifungal Agent 76**. These protocols are based on standard methodologies reported in medicinal chemistry literature.

Synthesis of Biphenyl Analogs (General Procedure)

A common method for the synthesis of biphenyl structures is through oxidative dimerization. The following is a representative protocol.

Workflow for Synthesis of Biphenyl Analogs



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Caption: General workflow for the synthesis of biphenyl compounds via oxidative dimerization.

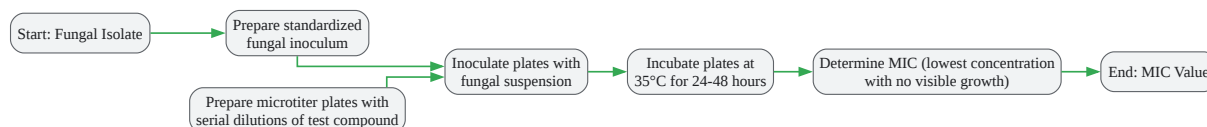
Protocol:

- **Reaction Setup:** A solution of the starting phenol derivative (1 equivalent) is prepared in methanol.
- **Reagent Preparation:** A solution of ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$, 2 equivalents) is prepared in water.
- **Reaction:** The aqueous solution of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ is added dropwise to the methanolic solution of the phenol. The resulting mixture is stirred at room temperature for 24 to 48 hours.
- **Work-up:** The methanol is removed by evaporation under reduced pressure. The remaining aqueous residue is diluted with water and extracted with ethyl acetate.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4) and then concentrated under reduced pressure. The crude product is purified using flash chromatography to yield the final biphenyl compound.

Antifungal Susceptibility Testing

The antifungal activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using standardized methods such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A generalized broth microdilution protocol is described below.

Workflow for Antifungal Susceptibility Testing



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Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Protocol:

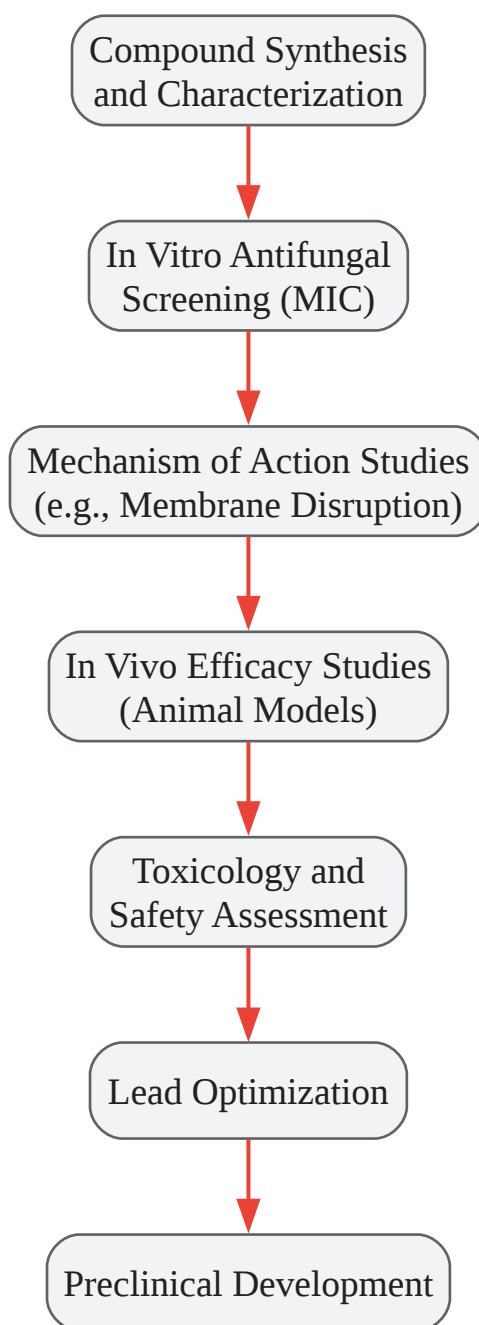
- **Inoculum Preparation:** A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
- **Compound Dilution:** The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
- **Inoculation:** Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- **Incubation:** The inoculated plates are incubated at 35°C for 24 to 48 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for **Antifungal Agent 76** is believed to be the disruption of the fungal cell membrane. The specific molecular interactions and the downstream signaling pathways that are affected by this membrane disruption are areas for further investigation. A

logical workflow for the discovery and characterization of a novel antifungal agent is presented below.

Logical Workflow for Antifungal Drug Discovery



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